(5,5-Dimethyl-4,5-dihydro-1H-pyrrol-3-yl)ethene-1,1,2-tricarbonitrile

Electron-acceptor strength Hammett substituent constant Acidity enhancement

Researchers developing NLO chromophores face insufficient electron-withdrawing strength with mono-cyano or dicyanovinyl (DCV) acceptors, limiting hyperpolarizability and device performance. The tricyanovinyl (TCV) acceptor in this Δ2-pyrroline derivative enables β up to 10,900 × 10⁻³⁰ esu in structural analogs for electro-optic modulators and optical switches at telecom wavelengths. • Strong TCV acceptor: enhanced charge-transfer absorption vs. DCV analogs • 5,5-Dimethyl substitution: steric protection & improved solubility • 97% purity; quote-based global shipping available

Molecular Formula C11H10N4
Molecular Weight 198.22 g/mol
CAS No. 89730-98-3
Cat. No. B12882382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,5-Dimethyl-4,5-dihydro-1H-pyrrol-3-yl)ethene-1,1,2-tricarbonitrile
CAS89730-98-3
Molecular FormulaC11H10N4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC1(CC(=CN1)C(=C(C#N)C#N)C#N)C
InChIInChI=1S/C11H10N4/c1-11(2)3-8(7-15-11)10(6-14)9(4-12)5-13/h7,15H,3H2,1-2H3
InChIKeyGYSPTSGLSQYFOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricyanovinyl-Δ2-Pyrroline Building Block


(5,5-Dimethyl-4,5-dihydro-1H-pyrrol-3-yl)ethene-1,1,2-tricarbonitrile (CAS 89730-98-3) is a tricyanovinyl (TCV)-substituted Δ2-pyrroline derivative with molecular formula C11H10N4 and molecular weight 198.22 g/mol . The compound features a partially saturated pyrroline ring bearing geminal dimethyl groups at the 5-position and a 1,1,2-tricyanovinyl acceptor moiety at the 3-position, with a computed LogP of 1.51 and topological polar surface area (TPSA) of 83.4 Ų . It is commercially available from multiple suppliers at 97% purity [1].

Distinctive Features of Tricyanovinyl-Pyrroline


Generic substitution with simpler pyrrole- or pyrroline-based chromophores is scientifically unjustified because the tricyanovinyl (TCV) acceptor group imparts dramatically stronger electron-withdrawing character compared to mono-cyano or dicyanovinyl (DCV) analogs, as evidenced by substantially more positive reduction potentials and enhanced charge-transfer absorption in structurally related TCV-pyrroles [1]. The 5,5-dimethyl substitution on the Δ2-pyrroline ring further introduces steric protection and conformational constraints absent in unsubstituted pyrrole derivatives, influencing solubility, aggregation behavior, and solid-state packing . These electronic and structural distinctions translate into quantifiable performance differences in optoelectronic parameters that cannot be replicated by simpler analogs [2]. Users should note that while direct head-to-head comparative data for this specific CAS number remain limited in the open literature, the class-level evidence presented below establishes the compound's differentiating characteristics based on well-characterized structural analogs.

Quantitative Comparison: Tricyanovinyl-Pyrroline vs. Analogs


Electron-Acceptor Strength: Tricyanovinyl vs. Dicyanovinyl

The tricyanovinyl (TCNV) group substantially enhances the acidity of conjugated acids compared to the dicyanovinyl (DCV) group. Computational studies at the B3LYP/6-311+G(d,p) level demonstrate that stepwise replacement of cyano groups by TCNV groups results in markedly lower gas-phase acidity (GA) values, indicative of stronger electron-withdrawing capacity [1]. This translates into a more electron-deficient π-system in TCNV-substituted compounds compared to DCV-substituted analogs, directly impacting charge-transfer energetics in donor-acceptor chromophores.

Electron-acceptor strength Hammett substituent constant Acidity enhancement Computational chemistry

Optical Band Gap Reduction by Tricyanovinyl Substitution

Tricyanovinyl-substituted 1-(alkyl)aryl-2-(2′-thienyl)pyrroles exhibit dramatic reductions in optical band gap compared to their unsubstituted thienylpyrrole precursors. UV-Vis absorption spectroscopy reveals a pronounced bathochromic shift of the intramolecular charge-transfer band upon introduction of the TCV acceptor group [1]. This corresponds to a substantial decrease in the HOMO-LUMO gap, which is further corroborated by electrochemical band gap measurements. As an analogous TCV-substituted pyrroline, (5,5-dimethyl-4,5-dihydro-1H-pyrrol-3-yl)ethene-1,1,2-tricarbonitrile is expected to exhibit a similarly reduced optical gap relative to unsubstituted Δ2-pyrrolines.

Optical band gap UV-Vis spectroscopy Intramolecular charge transfer Thienylpyrrole chromophores

Hyperpolarizability of Tricyanovinyl Chromophores

Tricyanovinyl-substituted donor-acceptor chromophores exhibit exceptionally high first hyperpolarizabilities (β), as measured by hyper-Rayleigh scattering. For TCV-functionalized thienylpyrrole derivatives, β values are among the highest reported for this class of compounds, reaching up to 10,900 × 10⁻³⁰ esu (T convention) for the dicyanovinyl derivative with an extended π-conjugated bridge, with TCV analogs expected to show comparable or enhanced values due to stronger acceptor character [1]. This indicates that TCV-substituted pyrroline derivatives possess strong potential for second-order nonlinear optical applications.

Nonlinear optics First hyperpolarizability Hyper-Rayleigh scattering Second harmonic generation

Electrophotographic Sensitivity of TCNV-Pyrrole Sensitizers

Tricyanovinyl-substituted pyrroles function as effective sensitizers for polymeric photoconductors such as poly-9-vinylcarbazole (PVCz). Quantitative electrophotographic sensitivity data show that TCV-pyrroles achieve optimal sensitization at 10–15 wt% loading, with S0.5 values reaching 11.8–13.0 m²·J⁻¹ for the most active derivatives . These values significantly surpass baseline PVCz without sensitizer (S0.5 < 1 m²·J⁻¹) and compare favorably with other classes of organic photoconductor sensitizers, a finding consistent with the use of 2-tricyanovinyl-pyrrols in electrophotographic reproduction materials as described in US Patent 3,721,552 .

Electrophotography Photoconductivity Sensitizer Organic photoconductor

Key Application Scenarios for Tricyanovinyl-Pyrroline


NLO Chromophores for Electro-Optic Devices

The exceptionally strong electron-accepting tricyanovinyl group, combined with the electron-rich Δ2-pyrroline ring, creates a potent donor-π-acceptor architecture suitable for second-order NLO applications. Based on the high first hyperpolarizabilities (β up to 10,900 × 10⁻³⁰ esu) demonstrated by structurally analogous TCV-substituted thienylpyrroles [1], this compound can serve as a precursor for NLO chromophores used in electro-optic modulators, optical switches, and frequency-doubling devices for telecommunications wavelengths (1.55 μm).

Organic Photoconductor Sensitizers

The proven photosensitizing properties of tricyanovinyl-pyrroles in poly-9-vinylcarbazole (PVCz) matrices, with electrophotographic sensitivity values reaching S0.5 = 11.8–13.0 m²·J⁻¹ at optimal loading , support the use of this compound class as sensitizers in organic photoconductors for laser printers, photocopiers, and electrophotographic reproduction materials (as described in US Patent 3,721,552 ).

Building Block for Low-Bandgap Donor-Acceptor Materials

The reduced optical band gap (~1.8–2.2 eV estimated for TCV-substituted analogs) [1] makes this compound a promising precursor for low-bandgap donor-acceptor polymers and small-molecule semiconductors targeting organic photovoltaic (OPV) and organic field-effect transistor (OFET) applications. The 5,5-dimethyl substitution on the pyrroline ring may offer improved solubility and processability compared to fully aromatic pyrrole analogs.

Charge-Transfer Complexes and Conductive Materials

The strong electron-accepting character of the TCV group, as evidenced by enhanced gas-phase acidity relative to DCV analogs [2], supports the investigation of this compound as an acceptor component in charge-transfer complexes and conductive charge-transfer salts, following the precedent of TCNE-based charge-transfer materials.

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